tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate
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Overview
Description
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a methylenedioxy group, and a pyridylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate typically involves the reaction of 2,3-methylenedioxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methylenedioxy group can interact with active sites of enzymes, while the pyridyl ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the methylenedioxy and pyridyl groups.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Contains a tert-butyl group and a dihydroxypropyl moiety, used in different applications.
Uniqueness
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the methylenedioxy group distinguishes it from simpler carbamates and enhances its versatility in chemical and biological applications.
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)13-7-4-5-12-9-8(7)15-6-16-9/h4-5H,6H2,1-3H3,(H,12,13,14) |
InChI Key |
SVRGUFUYUICJMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=C1)OCO2 |
Origin of Product |
United States |
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